

Application Notes and Protocols for OTS186935

In Vivo Xenograft Models

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Compound of Interest

Compound Name: OTS186935

Cat. No.: B10819891

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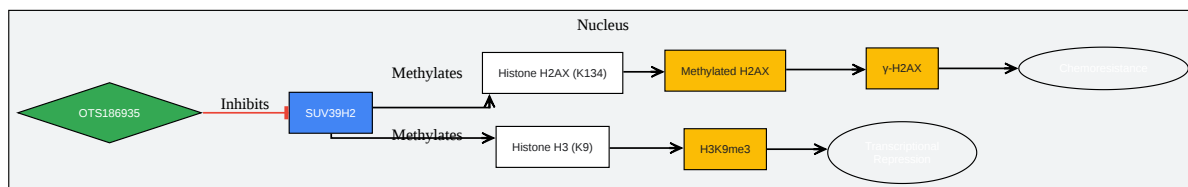
Introduction:

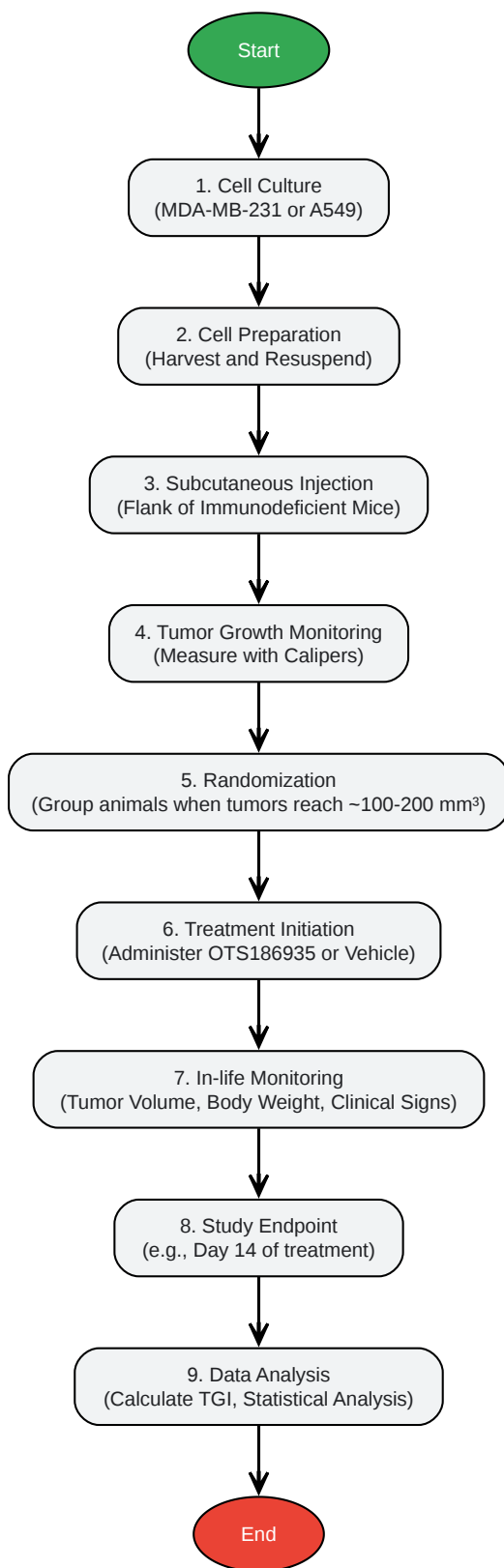
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC₅₀ of 6.49 nM.^{[1][2][3]} SUV39H2 is a histone methyltransferase that plays a critical role in human tumorigenesis by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), leading to transcriptional repression.^{[1][4]} Additionally, SUV39H2 methylates histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.^{[1][5][6]} **OTS186935** has demonstrated significant anti-tumor activity in preclinical xenograft models of breast and lung cancer by inhibiting SUV39H2, leading to a reduction in H3K9me3 levels and sensitizing cancer cells to DNA-damaging agents.^{[1][5][6]}

These application notes provide a detailed protocol for establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of **OTS186935**.

Signaling Pathway of OTS186935 Action

The mechanism of action of **OTS186935** involves the direct inhibition of the SUV39H2 enzyme. This disrupts the downstream signaling events that contribute to cancer cell survival and chemoresistance.





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